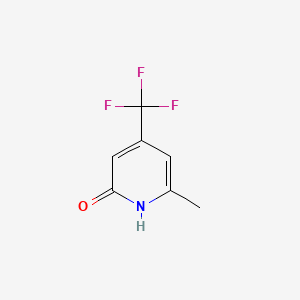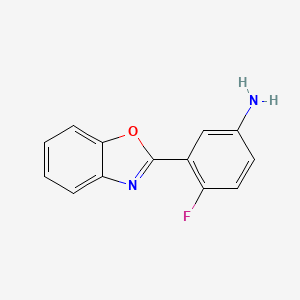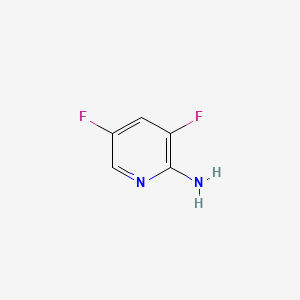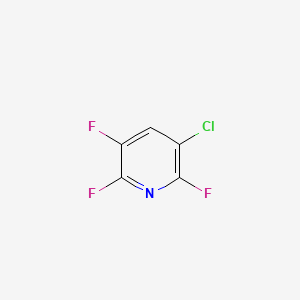![molecular formula C8H10ClNS B1273277 2-[(4-氯苯基)硫代]乙胺 CAS No. 36155-35-8](/img/structure/B1273277.png)
2-[(4-氯苯基)硫代]乙胺
描述
2-[(4-Chlorophenyl)thio]ethanamine is a useful research compound. Its molecular formula is C8H10ClNS and its molecular weight is 187.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Chlorophenyl)thio]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Chlorophenyl)thio]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
2-[(4-氯苯基)硫代]乙胺: 用于蛋白质组学研究,蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能 。这种化合物纯度≥95%,作为一种生化试剂,可以帮助识别和量化给定样品中的蛋白质,并了解其分布、修饰和相互作用。
生物化学合成
在生物化学合成领域,2-[(4-氯苯基)硫代]乙胺被用于合成聚合物结合的BOC取代的磺酰胺 。该应用对于创建可用于各种生物化学测定和研究的专业分子至关重要。
药理学研究
这种化合物在药理学中也具有重要的研究意义 。它可以作为合成具有潜在药理活性的更复杂化合物的先驱或中间体,用于开发新的治疗剂。
化学合成
2-[(4-氯苯基)硫代]乙胺: 在化学合成中作为构建单元,用于创建各种化学化合物 。其性质使其可以掺入不同的分子结构中,有助于开发具有所需化学特性的新材料。
材料科学
在材料科学中,这种化合物可以有助于开发具有特定性能的新材料。 它可用于修饰表面性质或创建具有特定特征的新聚合物,这些特征在广泛的应用中非常有用 .
分析化学
最后,在分析化学中,2-[(4-氯苯基)硫代]乙胺用作药物测试的参考标准 。高质量的参考标准对于确保药物分析结果的准确性和可靠性至关重要。
安全和危害
生化分析
Biochemical Properties
2-[(4-Chlorophenyl)thio]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the biochemical pathways they regulate .
Cellular Effects
2-[(4-Chlorophenyl)thio]ethanamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors on the cell surface . This interaction can lead to changes in gene expression, which in turn affects cellular metabolism and other cellular functions .
Molecular Mechanism
The molecular mechanism of 2-[(4-Chlorophenyl)thio]ethanamine involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, which ultimately affects various cellular processes . For instance, its interaction with monoamine oxidases can lead to the inhibition of these enzymes, thereby affecting the oxidation of monoamines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Chlorophenyl)thio]ethanamine can change over time. The compound is relatively stable at room temperature, but its stability can be affected by various factors such as light and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to 2-[(4-Chlorophenyl)thio]ethanamine can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-[(4-Chlorophenyl)thio]ethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes . For instance, high doses of 2-[(4-Chlorophenyl)thio]ethanamine can lead to toxic or adverse effects, including cellular damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biochemical response .
Metabolic Pathways
2-[(4-Chlorophenyl)thio]ethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases, which play a crucial role in the metabolism of monoamines . These interactions can affect the metabolic flux and levels of various metabolites . Additionally, the compound can influence other metabolic pathways by modulating the activity of specific enzymes and cofactors .
Transport and Distribution
Within cells and tissues, 2-[(4-Chlorophenyl)thio]ethanamine is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . This interaction can affect the localization and accumulation of the compound within different cellular compartments . For instance, it may accumulate in certain organelles, leading to localized biochemical effects .
Subcellular Localization
The subcellular localization of 2-[(4-Chlorophenyl)thio]ethanamine is influenced by various factors, including targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell . The localization of 2-[(4-Chlorophenyl)thio]ethanamine can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBWTYKNMYIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383186 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-35-8 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)












